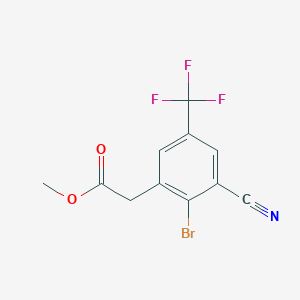
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate , also known by its chemical formula C<sub>9</sub>H<sub>5</sub>BrF<sub>4</sub>O<sub>2</sub> , is a synthetic organic compound. It belongs to the class of aromatic esters and contains bromine, fluorine, and cyano functional groups. This compound has garnered interest in various scientific fields due to its potential applications in pharmacology, materials science, and organic chemistry.
Synthesis Analysis
The synthesis of Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate involves several steps. While I don’t have access to specific papers, the general synthetic route includes bromination, cyano group introduction, and trifluoromethylation. Researchers typically employ well-established methods to achieve these transformations.
Molecular Structure Analysis
The molecular structure of Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate consists of a phenyl ring substituted with bromine, cyano, and trifluoromethyl groups. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software. The trifluoromethyl group enhances the compound’s lipophilicity and influences its reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, ester hydrolysis, and cross-coupling reactions. Researchers explore its reactivity to synthesize novel derivatives or functionalized molecules.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 301.04 g/mol.
- Appearance : Likely a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).
- Melting Point : Not available.
- Boiling Point : Varies based on pressure and purity.
- Stability : Store at 2-8°C.
Safety And Hazards
- Hazard Statements : May cause skin irritation, eye irritation, and respiratory discomfort.
- Precautionary Measures : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet.
Zukünftige Richtungen
Researchers should explore the compound’s biological activity, potential applications, and scalability for industrial use. Investigating its derivatives and analogs could lead to novel materials or therapeutic agents.
Eigenschaften
IUPAC Name |
methyl 2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-6-2-8(11(13,14)15)3-7(5-16)10(6)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGDKLVDQZQGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



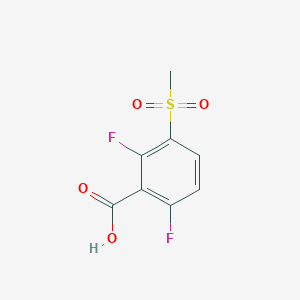
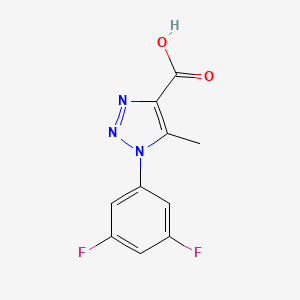
![6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417303.png)
![2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine](/img/structure/B1417305.png)
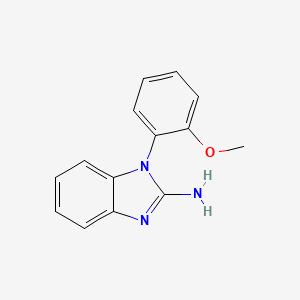

![2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1417309.png)
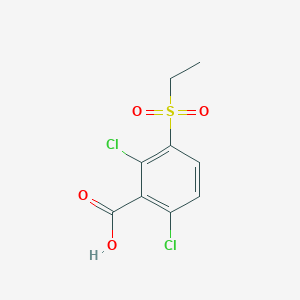
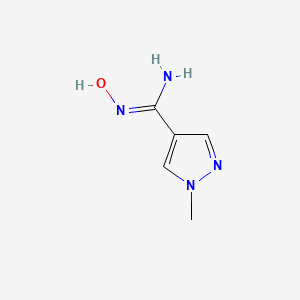
![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)
![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)
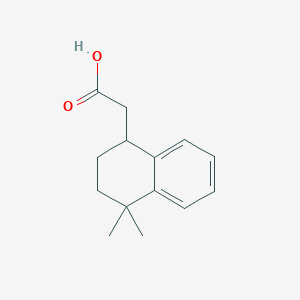
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)
